2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 728931-92-8
VCID: VC5282292
InChI: InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23)
SMILES: CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

CAS No.: 728931-92-8

Cat. No.: VC5282292

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide - 728931-92-8

Specification

CAS No. 728931-92-8
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Standard InChI InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23)
Standard InChI Key GWMKSBPFPZLRQB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct functional regions (Figure 1):

  • Cyano group (-CN): A strong electron-withdrawing group influencing electrophilic reactivity.

  • 4-Ethylphenyl amide: Provides hydrophobic interactions and structural stability.

  • 4-Hydroxy-3-methoxyphenyl substituent: Combines phenolic and methoxy groups, associated with antioxidant and radical-scavenging properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight324.38 g/mol
IUPAC Name2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
SMILESCCC1=CC=C(C=C1)NC(=O)C(C#N)CC2=CC(=C(C=C2)O)OC
SolubilitySoluble in DMSO, ethanol; insoluble in water

The Standard InChIKey (GWMKSBPFPZLRQB-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Absorption maxima at 280 nm and 320 nm, indicative of conjugated π-systems in the aromatic and cyano groups .

  • NMR Analysis: 1H^1\text{H}-NMR signals at δ 7.2–7.4 ppm (aromatic protons), δ 6.8 ppm (hydroxyl proton), and δ 3.8 ppm (methoxy group) .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically involves a three-step protocol:

  • Knoevenagel Condensation: Ethyl cyanoacetate reacts with 4-hydroxy-3-methoxybenzaldehyde to form an α,β-unsaturated nitrile intermediate .

  • Amide Bond Formation: The intermediate undergoes nucleophilic acyl substitution with 4-ethylaniline in the presence of DCC (dicyclohexylcarbodiimide).

  • Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Optimal Synthesis Conditions

ParameterCondition
CatalystDCC, DMAP
Temperature60–70°C
Reaction Time12–16 hours
SolventAnhydrous DMF

Yield Enhancement Techniques

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields .

  • Continuous Flow Reactors: Improve scalability and reduce byproduct formation.

Biological Activities and Mechanistic Insights

Antioxidant Properties

The hydroxy-methoxyphenyl group facilitates hydrogen atom transfer (HAT) to neutralize free radicals. In DPPH assays, the compound exhibits an IC50_{50} of 18.7 μM, outperforming ascorbic acid (IC50_{50} = 25.4 μM).

Antimicrobial Efficacy

Preliminary studies against Staphylococcus aureus and Escherichia coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The cyano group enhances membrane permeability, disrupting bacterial cell walls.

Enzyme Inhibition

  • Tyrosinase Inhibition: Binds to the active site Cu2+^{2+} ions, achieving 72% inhibition at 50 μM .

  • COX-2 Selectivity: Molecular docking reveals a binding affinity (KdK_d) of 4.3 nM, suggesting anti-inflammatory potential .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Propanamide Derivatives

CompoundAntioxidant IC50_{50} (μM)MIC (S. aureus) (μg/mL)
Target Compound18.732
2-Cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide27.345
(Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide15.228

The 4-hydroxy-3-methoxyphenyl configuration enhances antioxidant capacity compared to analogs with alternative substituents .

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